Alanine 2,6-dichlorophenyl ester
CAS No.: 113366-34-0
Cat. No.: VC20869571
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113366-34-0 |
|---|---|
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
| IUPAC Name | (2,6-dichlorophenyl) (2S)-2-aminopropanoate |
| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-5(12)9(13)14-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3/t5-/m0/s1 |
| Standard InChI Key | BXBXTVCNKHUTGH-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC1=C(C=CC=C1Cl)Cl)N |
| SMILES | CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
| Canonical SMILES | CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Alanine 2,6-dichlorophenyl ester is a chemical entity formed through the esterification of alanine with 2,6-dichlorophenol. It is formally known by its IUPAC name (2,6-dichlorophenyl) (2S)-2-aminopropanoate, indicating its stereochemical configuration at the alpha carbon of the alanine moiety. This compound exists as a discrete molecular structure with a molecular formula of C9H9Cl2NO2 and a calculated molecular weight of 234.08 g/mol .
The structure consists of an alanine residue where the carboxylic acid group has been converted to an ester with 2,6-dichlorophenol. The compound retains the chiral center at the alpha carbon of alanine, which maintains its S-configuration in this derivative . This stereocenter plays a crucial role in the compound's potential biochemical interactions and applications.
Molecular Identifiers and Nomenclature
The compound is registered in various chemical databases and identification systems, which facilitates its recognition and study across different scientific platforms. Key identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 113366-34-0 |
| PubChem CID | 195006 |
| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-5(12)9(13)14-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3/t5-/m0/s1 |
| Standard InChIKey | BXBXTVCNKHUTGH-YFKPBYRVSA-N |
| Canonical SMILES | CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
| Isomeric SMILES | CC@@HN |
| DSSTox Substance ID | DTXSID70921051 |
| Wikidata | Q82893787 |
The compound is also known by several synonyms, including Ala-2,6-DPE, 2,6-Dichlorophenyl alaninate, and alanine 2,6-dichlorophenyl ester, which are commonly used in scientific literature and chemical catalogues .
Physical and Chemical Properties
The physical and chemical properties of alanine 2,6-dichlorophenyl ester are determined by its molecular structure, particularly the presence of functional groups such as the amino group, ester linkage, and dichlorinated aromatic ring. Although comprehensive experimental data on its physical properties is limited in the available literature, certain characteristics can be inferred from its structure.
Structural Features
The compound possesses several notable structural features:
-
A primary amino group (-NH2) attached to the alpha carbon of alanine, which confers basic properties and potential for further chemical modifications
-
An ester linkage connecting the alanine moiety to the dichlorophenyl group
-
A dichlorinated aromatic ring with chlorine atoms at positions 2 and 6, creating a distinctive electronic and steric environment around the phenyl ring
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A chiral center at the alpha carbon of the alanine portion, with the S-configuration being the naturally occurring form
These structural elements collectively determine the compound's reactivity patterns, solubility characteristics, and potential biological interactions.
Comparative Analysis with Related Amino Acid Derivatives
To better understand the position of alanine 2,6-dichlorophenyl ester within the broader context of amino acid derivatives, a comparative analysis with related compounds provides valuable insights.
Amino Acid Esters and Their Properties
Amino acid esters represent an important class of compounds with diverse applications in chemical research, pharmaceutical development, and biochemical studies. The table below compares key features of alanine 2,6-dichlorophenyl ester with other related amino acid derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Alanine 2,6-dichlorophenyl ester | C9H9Cl2NO2 | 234.08 | 2,6-dichloro substitution, primary amine, chiral center | Building block, pharmaceutical intermediate |
| N-((3,4-Dichlorophenyl)carbamoyl)-2-methylalanine methyl ester | C12H14Cl2N2O3 | 305.15 | 3,4-dichloro substitution, carbamoyl group, methyl ester | Pharmaceutical research |
| Methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate | Complex structure | Not specified | Multiple 2,6-dichloro groups, quinolyl substitution | Specialized biochemical research |
This comparison highlights how variations in substitution patterns, functional groups, and molecular complexity can lead to diverse properties and applications among related amino acid derivatives.
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